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molecular formula C9H5KN2O3 B1629989 Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt CAS No. 357263-59-3

Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt

Cat. No. B1629989
M. Wt: 228.25 g/mol
InChI Key: YIQLVLNMGQKIES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745625B2

Procedure details

Compound IVa, N-(benzoyl)-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]piperazine, was prepared by the same method used to prepare compound 5a but the starting material was Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate. The compound was purified by silica gel chromatography using EtOAc as the eluting solvent to give a white solid. 1H NMR (500 MHz, DMSO-d6) δ 13.0 (s, 1H), 8.15 (s, 1H), 7.40 (m, 6H), 4.00 (s, 3H), 3.83 (s, 3H), 3.63-3.34 (m, 8H); 13C NMR (125 MHz, DMSO-d6) δ 185.5, 169.3, 166.5, 146.2, 145.7, 136.6, 135.3, 129.6, 128.4, 126.9, 122.2, 122.1, 119.2, 114.4, 56.8, 52.9, 45.5, 39.9. MS m/z: (M+H)+ calcd for C22H23N4O5: 423.17; found 423.19. HPLC retention time: 1.33 minutes (column B). Anal. Calcd. For C22H21N4O5: C, 62.7; H, 5.02; N, 13.29. Found: C, 61.92; H, 5.41; 13.01. Melting Point: 229.5-232° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1CCN(C(=O)C(C2C3C(=C(OC)N=CC=3OC)NC=2)=O)CC1)(=[O:8])C1C=CC=CC=1.C(N1CCN([C:46](=[O:58])[C:47]([C:49]2[C:57]3[C:52](=[N:53][CH:54]=[CH:55][CH:56]=3)[NH:51][CH:50]=2)=[O:48])[C@H](C)C1)(=O)C1C=CC=CC=1.COC1C=NC(OC)=C2C=1C(C(=O)C([O-])=O)=CN2.[K+:78]>>[NH:51]1[C:52]2[C:57](=[CH:56][CH:55]=[CH:54][N:53]=2)[C:49]([C:47](=[O:48])[C:46]([O-:58])=[O:8])=[CH:50]1.[K+:78] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C(C(=O)C1=CNC2=C(N=CC(=C12)OC)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C[C@H](N(CC1)C(C(=O)C1=CNC2=NC=CC=C12)=O)C
Step Three
Name
Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(=CNC2=C(N=C1)OC)C(C(=O)[O-])=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CN=C12)C(C(=O)[O-])=O.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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